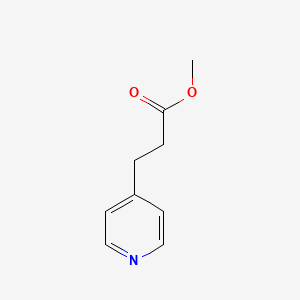

Methyl 3-(4-pyridyl)propanoate

Übersicht

Beschreibung

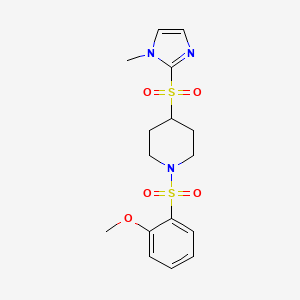

“Methyl 3-(4-pyridyl)propanoate” is an organic compound with the molecular formula C9H11NO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-pyridyl)propanoate” is characterized by Inchi Code: 1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“Methyl 3-(4-pyridyl)propanoate” is a liquid at room temperature . It has a molecular weight of 165.19 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(4-pyridyl)propanoate, focusing on six unique fields:

Pharmaceutical Development

Methyl 3-(4-pyridyl)propanoate is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a precursor in the development of drugs targeting specific receptors in the body, particularly those involving pyridine derivatives. These derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anti-cancer properties .

Organic Synthesis

In organic chemistry, Methyl 3-(4-pyridyl)propanoate serves as a valuable intermediate. It is used in the construction of more complex molecules through various chemical reactions, such as esterification, amidation, and cross-coupling reactions. This compound’s reactivity and stability make it a versatile building block in synthetic organic chemistry .

Material Science

Researchers in material science explore Methyl 3-(4-pyridyl)propanoate for its potential in creating novel materials. Its incorporation into polymer matrices can enhance the properties of materials, such as thermal stability, mechanical strength, and chemical resistance. These materials have applications in coatings, adhesives, and advanced composites .

Catalysis

Methyl 3-(4-pyridyl)propanoate is investigated for its role in catalytic processes. Its pyridine ring can coordinate with metal centers, making it useful in the development of homogeneous and heterogeneous catalysts. These catalysts are employed in various industrial processes, including hydrogenation, oxidation, and polymerization reactions .

Biological Research

In biological research, Methyl 3-(4-pyridyl)propanoate is used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring substrates allows it to act as a probe in enzymatic assays, helping scientists understand enzyme mechanisms and identify potential inhibitors for therapeutic purposes .

Safety and Hazards

“Methyl 3-(4-pyridyl)propanoate” is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability. Factors such as the compound’s polarity, size, and charge can affect these properties .

The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level.

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

methyl 3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXBISQDJNKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-pyridyl)propanoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)

![Tert-butyl 2-[4-methyl-5-(methylamino)-1,2,4-triazol-3-yl]acetate](/img/structure/B2716690.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716691.png)

![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)

![[2-(3-Chloropropoxy)ethyl]benzene](/img/structure/B2716699.png)

![1-((1R,5S)-8-(2-(benzylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2716700.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine](/img/structure/B2716706.png)